molecular formula C15H23F3N6O9 B1193391 PD-1-IN-17 TFA

PD-1-IN-17 TFA

カタログ番号 B1193391
分子量: 488.3772
InChIキー: PYCIDBUEUQEHMB-UGQQCFMUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.

科学的研究の応用

Immune Checkpoint Inhibition and Cancer Therapy

PD-1-IN-17 TFA, as part of the PD-1/PD-L1 pathway, plays a significant role in cancer immunotherapy. The interaction between PD-1 on T cells and PD-L1 on tumor cells can suppress the immune response, allowing tumors to evade the immune system. Therapeutic interventions targeting this pathway, including PD-1 inhibitors, have shown promise in treating various cancers such as melanoma, non-small-cell lung cancer, renal cell carcinoma, and more. In clinical studies, PD-1 blockade has been associated with tumor regression and prolonged survival in patients with advanced cancers (Brahmer et al., 2010), (Topalian et al., 2012), (Brahmer et al., 2012).

Mechanistic Insights into PD-1 Pathway

The PD-1 pathway, including PD-1-IN-17 TFA, has been extensively studied to understand its role in immunological tolerance and inhibition. PD-1 expression on tumor-associated macrophages, for example, has been linked to reduced phagocytosis and tumor immunity, highlighting its role in immune evasion mechanisms in cancers (Gordon et al., 2017). Further research into this pathway provides a basis for developing targeted therapies for cancer treatment and understanding the balance between T cell activation, tolerance, and immunopathology (Keir et al., 2008).

Implications for Autoimmunity

Beyond its application in cancer therapy, the PD-1 pathway, including agents like PD-1-IN-17 TFA, has implications in autoimmune diseases. Alteration in this pathway can lead to a breakdown in immune tolerance and potentially the development of autoimmune conditions. Research in this area offers potential for new treatments and a better understanding of the mechanisms behind autoimmune diseases (Pedoeem et al., 2014).

特性

製品名

PD-1-IN-17 TFA

分子式

C15H23F3N6O9

分子量

488.3772

IUPAC名

(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChIキー

PYCIDBUEUQEHMB-UGQQCFMUSA-N

SMILES

OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PD-1-IN-17;  PD-1-IN17;  PD-1-IN 17;  CA-170;  CA170;  CA 170;  AUPM170;  AUPM-170;  AUPM 170;  PD-L1/PD-L2/VISTA antagonist.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-1-IN-17 TFA
Reactant of Route 2
PD-1-IN-17 TFA
Reactant of Route 3
PD-1-IN-17 TFA
Reactant of Route 4
PD-1-IN-17 TFA
Reactant of Route 5
PD-1-IN-17 TFA
Reactant of Route 6
PD-1-IN-17 TFA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。